![molecular formula C18H22N2O2 B5115313 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5115313.png)
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
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Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as JNJ-31020028, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridinylmethylacetamide derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may modulate the release of certain neurotransmitters, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. For instance, it has been demonstrated to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to reduce the levels of certain inflammatory markers in the brain, suggesting its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is its high selectivity for the 5-HT6 receptor, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
Several future directions for the research on 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be identified. For instance, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Additionally, the development of more potent and selective analogs of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the evaluation of the safety and efficacy of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in clinical trials may pave the way for its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-isopropyl-5-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-3-carboxaldehyde to obtain the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical studies have demonstrated its ability to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine, which are known to play a crucial role in the pathophysiology of these diseases.
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-7-6-14(3)9-17(16)22-12-18(21)20-11-15-5-4-8-19-10-15/h4-10,13H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQPFMSIVLNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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